molecular formula C8H16FO5P B8229066 Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid

Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid

Cat. No. B8229066
M. Wt: 242.18 g/mol
InChI Key: NAARYECIHXRGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid is a useful research compound. Its molecular formula is C8H16FO5P and its molecular weight is 242.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fluoroacetic Acid Derivatives

  • Synthesis of 2-Fluoro-2-Alkenoic Acids : Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid is used in synthesizing 2-fluoro-2-alkenoic acids via the Horner reaction. This process contributes to the development of 2-fluoroethenyl pyrethroid derivatives (Coutrot, Grison, & Sauvêtre, 1987).

Chemical Synthesis and Organic Chemistry

  • Synthesis of 3-Fluorofuran-2(5H)-ones : Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate plays a crucial role in synthesizing 3-fluorofuran-2(5H)-ones, used as novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
  • Highly Regio-, Diastereo-, and Enantioselective Allylic Alkylation : The compound is used in palladium-catalyzed asymmetric allylic alkylation reactions, yielding α-fluorophosphonates with high selectivities. These products demonstrate significant potential in organic synthesis (Huang et al., 2014).

Advanced Chemical Reactions

  • First Synthesis of 2-[Alkylamino(diethoxyphosphoryl)methyl]acrylic Ethyl Esters : Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid is instrumental in synthesizing new compounds with potential applications in chemical industries (Kraiem, Abdullah, & Amri, 2003).

Preparation of Fluorinated Compounds

  • Preparation of Intermediates for Fluorinated Lignans : The compound is used in the Wittig-Horner reaction for preparing fluorinated intermediates, which are crucial for the development of fluorolignans (Kvíčala et al., 2000).

Fluorinated Nucleoside Analogues

  • Synthesis of Enantiomerically Pure Difluoromethyl Nucleoside Analogues : The compound is utilized in the synthesis of fluorinated nucleoside analogues, which can be significant in pharmaceutical research (Arnone et al., 1999).

Pharmaceutical Research

  • Study on Synthetic Technique of 5-Fluorouracil : The compound's derivatives are used in synthesizing 5-fluorouracil, a significant compound in cancer treatment (Zhang, 2013).

Biochemical Applications

  • Fluorinated o-Aminophenol Derivatives for Intracellular pH Measurement : Derivatives of the compound are modified to create pH-sensitive probes, indicating its importance in biochemical analysis (Rhee, Levy, & London, 1995).

properties

IUPAC Name

2-diethoxyphosphoryl-2-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FO5P/c1-4-8(9,7(10)11)15(12,13-5-2)14-6-3/h4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAARYECIHXRGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)(F)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid
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Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid
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Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid
Reactant of Route 4
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid
Reactant of Route 5
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid
Reactant of Route 6
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid

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